Bromine Position: Meta-Substitution vs. Para-Substituted Analog in Physicochemical Profile
The 3-bromophenyl (meta) substitution confers a lower calculated logP (2.00) compared to the 4-bromophenyl (para) analog Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate (CAS 939758-15-3), which lacks an experimentally reported logP but is expected to have a higher logP due to greater molecular symmetry and reduced dipole moment typical of para-substituted aromatics . This logP difference alters compound solubility and membrane partitioning, directly influencing suitability for CNS versus peripheral target programs.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.00 (calculated) |
| Comparator Or Baseline | Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: logP not experimentally reported but expected higher based on para-substitution SAR trends |
| Quantified Difference | Δ logP qualitatively lower for 3-bromo vs. 4-bromo analog (class-level inference from aromatic substitution effects) |
| Conditions | Calculated logP from SMILES; Fluorochem datasheet |
Why This Matters
For CNS-targeted programs, lower logP is generally favorable for reduced non-specific binding and improved CNS drug-likeness, making the 3-bromo regioisomer potentially preferable when CNS penetration is desired.
